Adenosine Kinase Inhibitors (AKIs) are a class of chemical compounds that block the activity of the enzyme adenosine kinase (AK) [, ]. This enzyme plays a crucial role in the metabolic pathway of adenosine, a ubiquitous purine nucleoside with significant physiological functions in various tissues and organs []. By inhibiting AK, these compounds prevent the phosphorylation of adenosine into adenosine monophosphate (AMP), thereby increasing the local concentration of adenosine [, , ]. This localized increase in adenosine levels can lead to the activation of adenosine receptors, particularly A1 and A2 subtypes, triggering a cascade of downstream signaling events with diverse physiological consequences [, , , ].
AKIs have emerged as valuable tools in scientific research due to their ability to modulate adenosine signaling pathways. They are classified into two main categories: nucleoside analogs, structurally similar to adenosine, and non-nucleoside analogs, with distinct chemical structures [, ]. This distinction influences their pharmacological properties, including potency, selectivity, and potential for off-target effects.
Synthesis Analysis
Nucleoside Analogs: The synthesis generally involves coupling a modified purine or pyrrolo[2,3-d]pyrimidine base with a suitable ribose or lyxofuranosyl sugar moiety [, , ]. This coupling reaction is often facilitated by Lewis acid catalysts, such as tin tetrachloride or trimethylsilyl triflate [, ]. Various modifications at the 5' position of the sugar moiety, including amino, deoxy, fluoro, and chloro substitutions, have been explored to optimize the potency and selectivity of these inhibitors [].
Non-nucleoside Analogs: The synthesis involves building the core structure of the inhibitor, often containing aromatic rings and heterocyclic moieties, followed by the introduction of specific substituents that enhance binding affinity to the AK enzyme [, , ]. The specific synthetic routes for these inhibitors are diverse and depend on the desired chemical structure.
Mechanism of Action
AKIs exert their effects by competitively binding to the adenosine binding site of the AK enzyme []. This binding prevents the natural substrate, adenosine, from binding to the enzyme and undergoing phosphorylation. As a result, the intracellular levels of adenosine increase. This increase in adenosine concentration leads to enhanced activation of adenosine receptors, which are located both extra- and intracellularly. These receptors, particularly the A1 and A2 subtypes, mediate a variety of downstream signaling pathways, leading to diverse physiological effects depending on the cell type and tissue involved.
Physical and Chemical Properties Analysis
Nucleoside analogs: Generally, these compounds exhibit moderate water solubility, influenced by the nature of substituents on the sugar moiety []. They tend to be stable under physiological conditions but can be susceptible to enzymatic degradation.
Applications
Investigating Inflammatory Responses: AKIs have proven valuable in studying the anti-inflammatory properties of adenosine [, , ]. By increasing adenosine levels, researchers have been able to elucidate the role of adenosine receptors, particularly A2A and A2B subtypes, in regulating inflammatory processes, such as leukocyte adhesion, cytokine production, and edema formation [, , ].
Exploring Neuroprotective Potential: The neuroprotective effects of adenosine have been extensively investigated using AKIs [, , ]. These inhibitors, by elevating adenosine levels in the brain, have provided insights into the role of adenosine receptors in protecting neurons from ischemic damage, excitotoxicity, and neurodegenerative processes [, ].
Modulating Cardiac Function: AKIs have been instrumental in studying the role of adenosine in regulating cardiac function []. By increasing adenosine levels, researchers have gained a better understanding of adenosine receptor-mediated effects on heart rate, contractility, and coronary blood flow [].
Investigating Pain Pathways: AKIs have been investigated for their potential in pain management. By increasing adenosine levels, researchers have been able to study the role of adenosine receptors, particularly A1 subtypes, in modulating pain perception and reducing hyperalgesia [, , , ].
Related Compounds
Adenosine
Relevance: Adenosine is the endogenous substrate of adenosine kinase, the target enzyme of Adenosine Kinase Inhibitors. By inhibiting adenosine kinase, these inhibitors prevent adenosine phosphorylation, thereby increasing its local concentration and enhancing its beneficial effects. [, , , , , , , , , , ]
5'-Iodotubercidin (Itu)
Compound Description: 5'-Iodotubercidin is a potent nucleoside analog and a well-established adenosine kinase inhibitor. [, , , , , , , , ] It effectively increases adenosine levels but suffers from potential toxicity due to its ability to undergo intracellular 5'-O-phosphorylation. []
Compound Description: GP515 is a potent adenosine kinase inhibitor with demonstrated anti-inflammatory effects in various models. [, , , ] It acts by preventing adenosine phosphorylation, thereby elevating local adenosine levels. [, , ]
Relevance: GP515 exemplifies a successful Adenosine Kinase Inhibitor with significant anti-inflammatory activity in various in vivo models. [, , ] Its mechanism of action underscores the therapeutic potential of increasing endogenous adenosine levels by inhibiting adenosine kinase. [, , ]
Compound Description: ABT-702 is a potent, selective, and orally bioavailable non-nucleoside adenosine kinase inhibitor. [, , ] It exhibits analgesic and anti-inflammatory properties in various preclinical models by increasing adenosine levels. []
Relevance: ABT-702 represents a significant advancement in Adenosine Kinase Inhibitor development, demonstrating potent activity, oral bioavailability, and an improved safety profile compared to earlier nucleoside analogs. [, ]
Compound Description: GP683 is a prototypical adenosine kinase inhibitor that exhibits anticonvulsant activity in animal models without significant cardiovascular side effects. [, ]
Relevance: GP683 showcases the potential of Adenosine Kinase Inhibitors as anticonvulsant agents by highlighting their ability to enhance adenosine's antiepileptic effects without the typical cardiovascular limitations of direct adenosine agonists. [, ]
5'-Amino-5'-deoxyadenosine
Compound Description: 5'-Amino-5'-deoxyadenosine is a potent adenosine kinase inhibitor derived from the modification of the natural substrate, adenosine. [, , ]
Relevance: This compound serves as a starting point for developing more potent and selective Adenosine Kinase Inhibitors. [, ] Its structural similarity to adenosine highlights the possibility of achieving potent inhibition by modifying the natural substrate.
Erythro-furanosyltubercidin analogues
Compound Description: These are a series of adenosine kinase inhibitors designed to prevent 5'-O-phosphorylation and minimize toxicity associated with nucleoside analogs. []
Relevance: Erythro-furanosyltubercidin analogs represent an attempt to overcome the limitations of traditional nucleoside Adenosine Kinase Inhibitors. [] Their design emphasizes the importance of mitigating toxicity risks associated with intracellular phosphorylation.
L-Lyxofuranosyl Nucleosides
Compound Description: These are a series of nucleoside-based adenosine kinase inhibitors that possess anti-inflammatory properties. [] The use of L-lyxofuranose instead of ribose aims to reduce cytotoxicity by preventing intracellular phosphorylation. []
Relevance: L-Lyxofuranosyl nucleosides, like the erythro-furanosyltubercidin analogs, demonstrate the efforts in developing safer Adenosine Kinase Inhibitors by modifying the sugar moiety to prevent undesirable phosphorylation and potential toxicity. []
6,8-Disubstituted Purine Nucleoside Derivatives
Compound Description: These are a series of modified purine nucleosides designed and synthesized as adenosine kinase inhibitors. [] The structure-activity relationship studies revealed the importance of the C6 and C8 substitutions for potent inhibition. []
Relevance: 6,8-Disubstituted purine nucleoside derivatives further expand the chemical diversity of Adenosine Kinase Inhibitors. [] They highlight the potential of achieving potent inhibition through specific substitutions on the purine ring.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Non-competitive, low affinity NMDA receptor antagonist. Displays antitussive and neuroprotective effects. Active in vivo. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
Combrestatin A4 (CA4) is a potent inhibitor of tubulin polymerization and displays strong inhibitory activity on tumor cell growth. Combrestatin A4 was shown to inhibit tumor growth in several cell lines including IMR32 (neuroblastoma), Hs746T (gastric carcinoma), CFPAC-1 (pancreatic carcinoma), and MCF-7 (breast cancer) with IC50 values of 2.16, 5.20, 3.46, and 18.47 nM, respectively. CA4 inhibits tubulin polymerization with an IC50 value of 2.2 µM. Inhibitor of tubulin polymerization; vascular disrupting agent (VDA) Combretastatin A4 is a microtubule-targeting agent that binds β-tubulin with Kd of 0.4 μM. Kd: 0.4 μM (β-tubulin)Target: β-tubulinIn vitro: Combretastatin A4 phosphate (≥ 50 μM) significantly increases the percentage of annexin-V-binding cells and significantly decreases forward scatter. Combretastatin A4 phosphate does not appreciably increase hemolysis. Hundred μM Combretastatin A4 phosphate significantly increases Fluo3-fluorescence. The effect of Combretastatin A4 phosphate (100 μM) on annexin-V-binding is significantly blunted, but not abolished, by removal of extracellular Ca2+. Combretastatin A4 phosphate (≥ 50 μM) significantly decreases GSH abundance and ATP levels but does not significantly increase ROS or ceramide. Pretreatment with Combretastatin A4 phosphate does not influence the amount of VM in 3-D culture as well as the expression of these key molecules. In vivo: DBP and MBP at 30 minutes after administration are higher in rats treated with Combretastatin A4 disodium phosphate 120 mg/10 mL/kg. The toxicokinetic parameters of Combretastatin A4 phosphate and Combretastatin A4 in rats treated with Combretastatin A4 disodium phosphate 120 mg/10 mL/kg are indicated, and the values of Cmax, T1/2, and AUC0-inf for Combretastatin A4 are 156 ± 13 μM, 5.87 ± 1.69 h, and 89.4 ± 10.1 h·μM, respectively. In vivo, W256 tumors show marked intratumoral hypoxia after Combretastatin A4 phosphate treatment, accompanied by increased VM formation. Combretastatin A4 phosphate exhibits only a delay in tumor growth within 2 days but rapid tumor regrowth afterward. VM density is positively related to tumor volume and tumor weight at day 8. Combretastatin A4 phosphate causes hypoxia which induces VM formation in W256 tumors through HIF-1α/EphA2/PI3K/matrix metalloproteinase (MMP) signaling pathway, resulting in the consequent regrowth of the damaged tumor.
S1RA is a sigma-1 (σ1) receptor antagonist (Ki = 17 nM). It is selective for σ1 receptors over σ2 receptors (Ki = 9,300 nM), as well as a panel of 170 additional receptors at 1 µM. S1RA reduces capsaicin-induced mechanical allodynia, formalin-induced licking and biting behavior, and partial sciatic nerve ligation-induced thermal hyperalgesia in mice (ED50s = 26.3, 43.7, and 18.8 mg/kg, respectively). It also enhances fentanyl- or loperamide-induced analgesia without affecting gastrointestinal transit in mice. E-52862, also known as S1RA, is a selective sigma-1 receptor antagonist, with a reported binding affinity of Ki = 17.0 ± 7.0 nM, selective over the sigma-2 receptor and against a panel of other 170 receptors, enzymes, transporters and ion channels. In preclinical studies, S1RA has demonstrated efficacy in relieving neuropathic pain and pain in other sensitizing conditions, associated with an improvement of the emotional negative state. E-52862 attenuates neuropathic pain of different aetiology in rats.
ENMD-2076 tartrate has selective activity against Aurora A and Flt3 with IC50 of 14 nM and 1.86 nM, 25-fold selective for Aurora A than over Aurora B and less potent to VEGFR2/KDR and VEGFR3, FGFR1 and FGFR2 and PDGFRα.IC50 value: 14 nM (Aurora A); 1.86 nM (Flt3); 58.2 nM (VEGFR2) [1]Target: Flt3; Aurora Ain vitro: ENMD-2076 indicates activity against multiple kinases involved in angiogenesis, including FLT3, RET, FLT4/VEGFR3, SRC, NTRK1, CSF1R/FMS, LCK, VEGFR2/KDR, FGFR1/2, and PDGFRα with IC50 from 1.86-120 nM. ENMD-2076 inhibits the growth of a wide range of human solid tumor and hematopoietic cancer cell lines with IC50 from 0.025 to 0.7 μM, which induces apoptosis and G2/M phase arrest. ENMD-2076 induces regression or complete inhibition of tumor growth in tumor xenograft models derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines [1]. ENMD-2076 is the L (+) tartrate salt of ENMD-981693. ENMD-2076 shows significant cytotoxicity against myeloma cell lines (IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929) and primary cells with IC50 from 2.99 to 7.06 μM, which induces apoptosis. ENMD-2076 indicates low cytotoxicity to haematopoietic progenitors. ENMD-2076 inhibits the phosphoinositide 3-kinase/Akt pathway and downregulates survivin and X-linked inhibitor of apoptosis. ENMD-2076 also inhibits aurora A and B kinases, and induces G2/M cell cycle arrest [2].in vivo: ENMD-2076 has sustained inhibitory effects on the activation of Flt3 as well as VEGFR2/KDR and FGFR1/2 in HT29 xenograft model. ENMD-2076 could prevent the formation of new blood vessels and regress formed vessels in MDA-MB-231 xenograft model [1]. Oral treatment with ENMD-2076 (50, 100, 200 mg/kg per day) inhibits the tumour growth in H929 human plasmacytoma xenografts, with significant reduction in phospho-Histone 3 (pH3), Ki-67, and angiogenesis, and also a significant increase in cleaved caspase-3 [2].
Hoechst 33258 analog 6 is a anglog of Hoechst stains(Hoechst 33258), which are part of a family of blue fluorescent dyes used to stain DNA.IC50 Value:Target:These Bis-benzimides were originally developed by Hoechst AG, which numbered all their compounds so that the dye Hoechst 33342 is the 33342nd compound made by the company. There are three related Hoechst stains: Hoechst 33258, Hoechst 33342, and Hoechst 34580. The dyes Hoechst 33258 and Hoechst 33342 are the ones most commonly used and they have similarexcitation/emission spectra. Both dyes are excited by ultraviolet light at around 350 nm, and both emit blue/cyan fluorescent light around anemission maximum at 461 nm. Unbound dye has its maximum fluorescence emission in the 510-540 nm range. Hoechst dyes are soluble in water and in organic solvents such as dimethyl formamide or dimethyl sulfoxide. Concentrations can be achieved of up to 10 mg/mL. Aqueous solutions are stable at 2-6 °C for at least six months when protected from light. For long-term storage the solutions are instead frozen at ≤-20 °C.The dyes bind to the minor groove of double-stranded DNA with a preference for sequences rich in adenine andthymine. Although the dyes can bind to all nucleic acids, AT-rich double-stranded DNA strands enhance fluorescence considerably.Hoechst dyes are cell-permeable and can bind to DNA in live or fixed cells. Therefore, these stains are often called supravital, which means that cells survive a treatment with these compounds. Cells that express specific ATP-binding cassette transporter proteins can also actively transport these stains out of their cytoplasm.
Dofequidar is a quinoline derivative and inhibitor of multidrug resistance. It inhibits P-glycoprotein in a photolabeling assay when used at a concentration of 100 μM. Dofequidar (10 μM) increases intracellular accumulation of [3H]-vincristine in HL-60R cells endogenously expressing the gene encoding multidrug resistance-associated protein (MRP). It restores susceptibility to vincristine- or doxorubicin-induced cytotoxicity in vincristine-resistant P388, vincristine-resistant K562, and doxorubicin-resistant K562 cells in a concentration-dependent manner. Dofequidar (80 mg/kg twice per day) increases survival in a vincristine-resistant P388 murine leukemia model compared with untreated controls when administered in combination with vincristine. Dofequidar(MS-209) is a novel quinoline compound, which can reverse P-glycoprotein (P-gp)-mediated MDR. IC50 value:Target: P-gpin vitro: MS-209 at 3 microM effectively overcame docetaxel resistance in MDR cancer cells, and this concentration was achieved in blood plasma for > 7 h without serious toxicity. MS-209 restored chemosensitivity of SBC-3 / ADM cells to VP-16, ADM, and VCR in a dose-dependent manner in vitro. MS-209 strongly reversed drug resistance to adriamycin (ADM) and vincristine (VCR) in acquired MDR tumor cell lines, 2780AD and KB-C1. In addition, MS-209 enhanced the cytotoxic effect of ADM and VCR on various human and murine cell lines. Particularly in 4-1St cells, which are extremely resistant to ADM and VCR, MS-209 at a concentration of 3 microM enhanced the cytotoxicity of ADM and VCR, 88- and 350-fold, respectively. in vivo: Treatment with docetaxel alone at the maximal tolerated dose (MTD) showed an apparent antitumor activity to an intrinsically resistant HCT-15 tumor xenograft, and MS-209 additionally potentiated the antitumor activity of docetaxel. Against a MCF-7/ADM tumor xenograft expressing larger amounts of P-gp, docetaxel alone at the MTD showed no antitumor activity, whereas the MTD of docetaxel combined with MS-209 greatly reduced MCF-7/ADM tumor growth. Intravenous injection with SBC-3 or SBC-3 / ADM cells produced metastatic colonies in the liver, kidneys and lymph nodes in natural killer (NK) cell-depleted severe combined immunodeficiency (SCID) mice, though SBC-3 / ADM cells more rapidly produced metastases than did SBC-3 cells. Treatment with VP-16 and ADM reduced metastasis formation by SBC-3 cells, whereas the same treatment did not affect metastasis by SBC-3 / ADM cells. Although MS-209 alone had no effect on metastasis by SBC-3 or SBC-3 / ADM cells, combined use of MS-209 with VP-16 or ADM resulted in marked inhibition of metastasis formation by SBC-3 / ADM cells to multiple organs. MS-209 administered orally, together with ADM, enhanced the antitumor activity of ADM on Colon 26 and 4-1St tumors implanted subcutaneously (SC) in mice; the antitumor effect of ADM plus MS-209 was higher than that of ADM alone at the maximum tolerated dose (MTD).
ORM-15341 is a potent and full antagonist for human AR (hAR) with IC50 values of 38 nM as shown by transactivation assays in AR-HEK293 cells stably expressing full-length hAR and an androgen-responsive luciferase reporter gene construct.IC50 value: 38 nMTarget: androgen receptorin vitro: In competitive AR binding assays, the inhibition constant (Ki) values of ORM-15341 was 8 nM. ORM-15341 functions as a full antagonist for all tested mutant ARs , with IC50 of 25, 51, 700, and 1160 nM for wtAR, AR(F876L), AR(T877A), and AR(W741L).
Ozagrel(OKY-046) sodium salt is an antiplatelet agent working as a thromboxane A2 synthesis inhibitor.Target: Thromboxane A2 SynthaseOzagrel was selected as the best compound of highly selective inhibitors of TXA2 synthase. The inhibition of TXA2 synthase by ozagrel was more effective on human and rabbit enzymes than those of other species. Ozagrel increased 6-keto-PGF1 alpha, one of stable metabolites of PGI2, in various isolated cells and tissues perhaps via accumulated PG endoperoxides resulted by the inhibition of TXA2 synthase [1]. Ozagrel was estimated to be a reversible mixed-type inhibitor of diphenolase activity with the constants (K (S1), K (S2), K (i1), and K (i2)) determined to be 2.21, 3.89, 0.454, and 0.799 mM, repectively [2]. Infusion of OKY-046 significantly inhibited pulmonary thromboxane B2 delivery, attenuated the early increase in pulmonary vascular resistance, and blocked the increase in systemic vascular resistance. In addition, OKY-046 blunted and delayed the decrease in cardiac output and maintained end-systolic pressure-diameter relation, +dp/dt, and lung lymph flow at baseline values [3].